![molecular formula C10H8ClNO2 B184953 (3-(2-Chlorophenyl)isoxazol-5-yl)methanol CAS No. 438565-33-4](/img/structure/B184953.png)
(3-(2-Chlorophenyl)isoxazol-5-yl)methanol
Overview
Description
“(3-(2-Chlorophenyl)isoxazol-5-yl)methanol” is a chemical compound with the empirical formula C10H8ClNO2 . It is a halogenated heterocycle and is used as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular structure of “(3-(2-Chlorophenyl)isoxazol-5-yl)methanol” consists of a chlorophenyl group attached to an isoxazole ring, which is further connected to a methanol group . The exact mass of the molecule is 209.0243562 .Physical And Chemical Properties Analysis
“(3-(2-Chlorophenyl)isoxazol-5-yl)methanol” has a molecular weight of 209.63 . It has a density of 1.339g/cm3, a melting point of 73-76°C, a boiling point of 370.5ºC at 760mmHg, and a flash point of 177.9ºC . It has a topological polar surface area of 46.3 and a complexity of 191 .Scientific Research Applications
Cycloaddition Reactions
Styrylisoxazoles, including this compound, participate in [3+2] cycloaddition reactions with various nucleophiles, such as TosMIC (tosylmethyl isocyanide) . These reactions yield pyrrole products, which have applications in organic synthesis and the construction of complex molecules.
EPAC (Exchange Protein Directly Activated by cAMP) Antagonists
Researchers have synthesized 2-(isoxazol-3-yl)-2-oxo-N’-phenyl-acetohydrazonoyl cyanide derivatives as EPAC antagonists . These compounds, including some based on the isoxazole scaffold, show promise as inhibitors of EPAC1 and EPAC2, which are involved in cellular signaling pathways.
Solvent-Free Synthesis
The compound’s environmental-friendly synthesis under solvent-free conditions has been explored. Researchers have achieved good yields and demonstrated the reuse of SiO2 as a catalyst . This approach aligns with green chemistry principles and contributes to sustainable synthetic methods.
Crystallography and Structural Studies
The crystal structure of diethyl 4-[3-(2-methoxyphenyl)isoxazol-5-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been determined, providing insights into its three-dimensional arrangement . Such studies aid in understanding molecular interactions and can guide further modifications.
Safety and Hazards
properties
IUPAC Name |
[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-9-4-2-1-3-8(9)10-5-7(6-13)14-12-10/h1-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRHWYXRRHPGRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363000 | |
Record name | [3-(2-Chlorophenyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]methanol | |
CAS RN |
438565-33-4 | |
Record name | [3-(2-Chlorophenyl)-1,2-oxazol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.